
9-Octadecen-17-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecen-17-ynoic acid is an organic compound with the molecular formula C₁₈H₃₀O₂ It is a long-chain acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-17-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Octadecynoic acid, which introduces a double bond at a specific position in the carbon chain. The reaction conditions often include the use of palladium catalysts and controlled hydrogenation environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecen-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alkenes, alkanes.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
9-Octadecen-17-ynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and lipid metabolism.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Octadecen-17-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes. Its unique structure allows it to interact with specific molecular targets, influencing pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecynoic acid: A similar compound with a triple bond but lacking the double bond present in 9-Octadecen-17-ynoic acid.
9-Octadecenoic acid: Contains a double bond but lacks the triple bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
166664-87-5 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
octadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20) |
Clave InChI |
GUWNXWGQBCLLBN-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


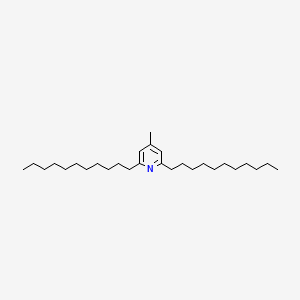
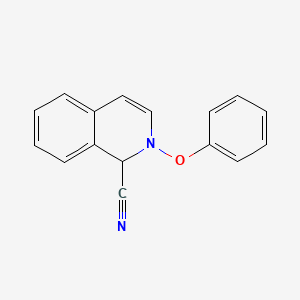

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
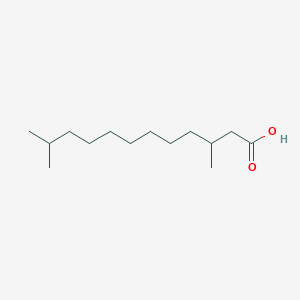
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
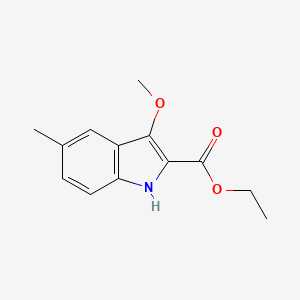
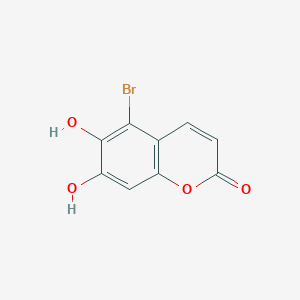
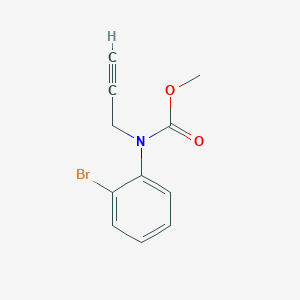
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
